Product packaging for Cisanilide(Cat. No.:CAS No. 34484-77-0)

Cisanilide

Cat. No.: B1259371
CAS No.: 34484-77-0
M. Wt: 218.29 g/mol
InChI Key: XJPOOEMIUDHWSO-PHIMTYICSA-N
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Description

Cisanilide, with the chemical name cis-2,5-dimethyl-1-pyrrolidinecarboxanilide, is a compound used in professional research, particularly in the field of agricultural science. Its primary research value lies in studying the metabolism and environmental behavior of herbicides. Investigations have utilized excised leaves and cell suspension cultures of plants such as carrot and cotton to understand how this compound is processed and broken down, which is critical for assessing the efficacy and environmental impact of herbicidal agents . As a member of the chloroacetanilide herbicide family, its properties are of interest for comparative studies on weed control and plant physiology . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B1259371 Cisanilide CAS No. 34484-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S)-2,5-dimethyl-N-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-8-9-11(2)15(10)13(16)14-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,16)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPOOEMIUDHWSO-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041789
Record name Cisanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34484-77-0
Record name Cisanilide [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034484770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cisanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GBC6K1CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Derivatization of Cisanilide

Established Synthetic Routes to Cisanilide

While detailed specific synthetic routes for this compound itself are not widely published due to its obsolete status and limited study, the general approach to synthesizing N-phenylpyrrolidine-1-carboxamides provides a strong indication of its likely preparation. A common method involves the reaction of a pyrrolidine (B122466) with a phenyl isocyanate.

For instance, the synthesis of N-phenylpyrrolidine-1-carboxamide (PubChem CID: 791811), a close structural analog lacking the methyl substituents on the pyrrolidine ring, has been achieved by reacting pyrrolidine (PubChem CID: 31268) with phenyl isocyanate (PubChem CID: 7672). This reaction can be performed in solvents such as Cyrene, a bio-alternative solvent, at temperatures ranging from 0 °C to room temperature. fishersci.sebeilstein-journals.orgdrugapprovalsint.com

Table 1: Representative Synthesis of N-Phenylpyrrolidine-1-carboxamide fishersci.sedrugapprovalsint.com

MethodReactantsConditionsProductYield (%)
APyrrolidine (0.5 mmol), Phenyl Isocyanate (0.5 mmol)Cyrene (0.5 mL, 1 M), 0 °C to r.t., 1 h, then work-up with water, EtOAc, anhydrous sodium sulfateN-Phenylpyrrolidine-1-carboxamide80
BPyrrolidine (0.5 mmol), Phenyl Isocyanate (0.5 mmol)Cyrene (0.5 mL, 1 M), 0 °C to r.t., 1 h, then work-up with water, EtOAc, MgSO4, silica (B1680970) gel chromatographyN-Phenylpyrrolidine-1-carboxamide97

Given this compound's structure as cis-2,5-dimethyl-N-phenylpyrrolidine-1-carboxamide, its synthesis would logically involve the reaction of cis-2,5-dimethylpyrrolidine (B1309159) with phenyl isocyanate. The precursor, 2,5-dimethylpyrrolidine (B123346) (PubChem Substance ID: 24893275), can be obtained as a mixture of cis and trans isomers. sigmaaldrich.comsigmaaldrich.com

Synthetic Strategies for this compound Analogs

Structural derivatization of this compound can involve modifications to the pyrrolidine ring, the anilide moiety, or the introduction of different functional groups.

Pyrrolidinecarboxanilide Derivatives

The synthesis of pyrrolidinecarboxanilide derivatives often involves functionalizing the pyrrolidine ring before or after forming the carboxamide linkage. For instance, 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide (PubChem CID: 10077147) can be synthesized via a multi-step process. This includes the thiolation of pyrrolidine at the 3-position using methyl disulfide under basic conditions, followed by the formation of the carboxamide linkage. The latter step can be achieved by coupling the resulting 3-(methylthio)pyrrolidine (B2442467) with phenyl isocyanate or through an amide bond formation reaction utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in dimethyl sulfoxide (B87167) (DMSO). fishersci.se

Table 2: Representative Synthesis of 3-(Methylthio)-N-phenylpyrrolidine-1-carboxamide fishersci.se

StepReagents/ConditionsYield (%)
ThiolationCH₃SSCH₃, K₂CO₃, DMF, 60°C75
Amide CouplingEDC, DMSO, r.t., 24h (with phenyl isocyanate or 3-(methylthio)pyrrolidine)82

Another approach for N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives involves reacting pyrrolidine-2-carbonyl chloride with various substituted aromatic amines in dry acetone. rroij.comresearchgate.net This modular strategy allows for the introduction of diverse functionalities onto the phenyl ring, influencing the properties of the resulting analogs.

Pyrrolidinethiocarboxanilide Derivatives

While specific synthetic routes for pyrrolidinethiocarboxanilide derivatives are not explicitly detailed for this compound analogs, the general principles of thiocarboxamide synthesis can be applied. Thiocarboxamides are typically formed by the reaction of amines with isothiocyanates. For example, pyrrole (B145914) and alkyl pyrroles are known to react with phenyl isothiocyanate to yield C-substituted derivatives, a reaction that can be catalyzed by organic bases. cdnsciencepub.comcdnsciencepub.com By analogy, reacting a pyrrolidine derivative (such as 2,5-dimethylpyrrolidine) with phenyl isothiocyanate would be a plausible route to synthesize pyrrolidinethiocarboxanilide analogs. This reaction would likely proceed via the formation of a thiourea (B124793) intermediate, which could then be cyclized or further modified depending on the desired thiocarboxanilide structure.

Stereochemical Control in this compound Analog Synthesis

This compound itself is a racemic compound, meaning it exists as a 50:50 mixture of its (2R,5S) and (2S,5R) enantiomers. herts.ac.uk Controlling the stereochemistry during synthesis and separating stereoisomers are critical for compounds with chiral centers, as different enantiomers can exhibit distinct biological activities.

Synthesis and Separation of Stereoisomers

The synthesis of stereoisomers can be achieved through asymmetric synthesis, which aims to produce one enantiomer preferentially. For instance, (2S,5S)-2,5-dimethylpyrrolidine (PubChem CID: 6994099) can be synthesized in an optimized procedure starting from L-alanine. uni.lunih.gov Similarly, an asymmetric synthesis route to trans-2,5-dimethylpyrrolidine (PubChem CID: 641767 for (2R,5R)) has been developed, employing (S)-α-methylbenzylamine as a chiral auxiliary to achieve enantiomeric purity of at least 97%. herts.ac.uk

The separation of stereoisomers, particularly enantiomers, from racemic mixtures is known as resolution. Common methods for resolution include:

Diastereomer Formation: This widely used method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. This reaction forms diastereomers, which possess different physical properties (e.g., solubility, melting point, boiling point) and can therefore be separated using conventional techniques such as crystallization, distillation, or chromatography. Once separated, the enantiomerically pure compound can be regenerated from the diastereomer through a reverse reaction. chem960.comchemspider.comuni.lu

Chiral Chromatography: This direct separation technique utilizes chiral stationary phases (CSPs) in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chiral stationary phase interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are frequently employed for this purpose. chem960.comindiamart.comfishersci.com

Kinetic Resolution: In this approach, a chiral catalyst or reagent selectively reacts with one enantiomer in a racemic mixture at a faster rate than the other. This allows for the separation of the unreacted enantiomer from the product of the reacted enantiomer. chemspider.com

Advanced Spectroscopic Techniques: Emerging methods, such as microwave spectroscopy, can differentiate enantiomers based on their dipole moments, offering potential for future separation strategies. idrblab.net

Chiral Influences in this compound Derivatization

The stereochemical outcome of a reaction, including derivatization, is influenced by several factors, such as the choice of reagents, catalysts, solvents, and temperature. nih.gov In the context of this compound and its analogs, chiral influences are particularly relevant:

Achiral Derivatization: Even when using achiral reagents, the derivatization of a racemic mixture can influence chiral selectivity and affect the elution order in subsequent chromatographic separations. fishersci.be This highlights the importance of considering the entire synthetic and analytical pathway when dealing with chiral compounds.

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that are covalently bonded to a chiral substrate to form diastereomeric complexes. These diastereomers exhibit distinct chemical and physical properties, including differences in their chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be utilized for enantiomeric differentiation and determination of enantiomeric composition. nih.gov The strategic use of CDAs can simplify the analysis and separation of otherwise difficult-to-resolve enantiomers.

Molecular Mechanisms of Action Studies

Elucidation of Herbicidal Action through Hill Reaction Inhibition

The Hill reaction, named after Robert Hill, describes the light-driven transfer of electrons from water to an electron acceptor, resulting in the evolution of oxygen weber.eduhsc.edu. This process is crucial for generating the reducing power (NADPH) and ATP required for carbon fixation in the Calvin cycle weber.edu. Cisanilide's interference with this reaction underscores its potent herbicidal activity.

Studies conducted using isolated chloroplasts have demonstrated this compound's direct inhibitory effect on the Hill reaction. This compound, identified as cis-2,5-dimethyl-1-pyrrolidinecarboxanilide (also referred to as 14C-5328 in some studies), effectively blocks the Hill reaction in spinach chloroplasts researchgate.netrhhz.net. Research has shown that among various 2,5-dimethyl-1-pyrrolidinecarboxanilides, only the cis isomers exhibited significant activity as Hill reaction inhibitors, while their trans counterparts were completely inactive researchgate.netcambridge.org. The degree of Hill reaction inhibition by these compounds was found to correlate with the accumulation of nitrite (B80452) in plant tissues researchgate.net. The Hill reaction can be monitored in vitro by observing the reduction of artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction weber.eduhsc.edu.

Table 1: Isomeric Activity of 2,5-Dimethyl-1-pyrrolidinecarboxanilides on Hill Reaction Inhibition

Isomer TypeHill Reaction Inhibition
cisEffective Inhibitor
transTotally Inactive

This compound, an anilide herbicide, shares a similar mode of action with certain phenylurea herbicides, such as Diuron (DCMU), in inhibiting photosynthesis. Both this compound and Diuron are known to inhibit the Hill reaction and are classified as Photosystem II (PSII) inhibitors weber.eduwikipedia.orggoogle.comresearchgate.netresearchgate.net. PSII inhibitors generally function by disrupting electron transport within the thylakoid membranes of chloroplasts researchgate.netucanr.edu. While the exact chemical structures differ (this compound is a pyrrolidine (B122466) carboxanilide, and Diuron is a dimethylurea derivative), their ultimate effect on the photosynthetic electron transport chain is analogous, leading to the cessation of CO2 fixation and energy production necessary for plant growth ucanr.edu.

Enzymatic Targets and Inhibition Kinetics

The herbicidal efficacy of this compound stems from its specific interaction with key enzymatic components of the photosynthetic apparatus, particularly within Photosystem II.

This compound is recognized as a Photosystem II (PSII) inhibitor google.comregulations.gov. PSII is a large protein-cofactor complex located in the thylakoid membranes of chloroplasts, responsible for the light-driven oxidation of water and reduction of plastoquinone (B1678516) nih.gov. Herbicides that inhibit PSII typically bind to the D1 protein, a crucial component of the PSII reaction center researchgate.netucanr.edunih.gov. This binding event blocks the electron transport pathway, specifically interfering with the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) ucanr.edunih.gov.

The interaction of anilide herbicides like this compound with the D1 protein occurs at a specific binding site, competing with the native electron acceptor, plastoquinone ucanr.edunih.gov. This competitive binding prevents plastoquinone from occupying its normal site (the QB site) on the D1 subunit, thereby interrupting the electron flow ucanr.edunih.gov. While detailed atomic-level binding kinetics for this compound's interaction with specific amino acid residues on the D1 protein are not extensively documented in the provided search results, the general mechanism for PSII inhibitors involves hydrogen bonding and other interactions with residues in the QB binding pocket nih.govmdpi.com. This disruption leads to the accumulation of highly reactive molecules and oxidative damage to leaf tissues, ultimately causing plant death researchgate.netucanr.edu.

Molecular Receptor Interactions and Binding Profiles

The primary molecular receptor for this compound's herbicidal action is the Photosystem II complex, specifically the D1 protein subunit researchgate.netucanr.edunih.gov. The binding profile of this compound, characteristic of PSII inhibitors, involves its reversible association with the D1 protein within the thylakoid membranes ucanr.edumdpi.com. This binding directly competes with plastoquinone for its binding site (the QB site), thereby blocking the electron transport chain at this critical juncture ucanr.edunih.gov. This interruption prevents the normal flow of electrons from water to NADP+, halting the production of ATP and NADPH, which are essential for plant survival and growth weber.eduucanr.edu.

Ligand-Receptor Binding Affinity Determination

Ligand-receptor binding affinity quantifies the strength of the attractive forces between a ligand (such as this compound) and its receptor wikipedia.org. High-affinity binding suggests that a relatively low concentration of the ligand is sufficient to occupy a significant portion of its binding sites and elicit a biological response wikipedia.org. This interaction is typically characterized by equilibrium dissociation constants (Kd) or inhibition constants (Ki), which represent the concentration of a ligand required to occupy 50% of the receptor binding sites or inhibit 50% of a specific activity, respectively wikipedia.org.

Receptor Selectivity and Specificity Characterization

Receptor selectivity refers to a ligand's ability to preferentially bind to one type of receptor or receptor subtype over others pharmacologyeducation.orgfrontiersin.org. Specificity, on the other hand, implies that a drug exerts its effects only on its intended target, minimizing off-target effects openaccessjournals.comabdn.ac.uk. Both selectivity and specificity are crucial for understanding a compound's precise biological impact and potential for unintended interactions pharmacologyeducation.orgopenaccessjournals.com. Selectivity is often assessed by comparing the binding affinity or functional potency of a compound across different receptor subtypes; a selectivity ratio of 100 or more is generally considered useful in clinical practice pharmacologyeducation.orgabdn.ac.uk.

Exploration of Binding Kinetics and Ligand Residence Time

Binding kinetics describes the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor ucsd.educhemrxiv.org. These kinetic parameters are increasingly recognized as critical determinants of a ligand's biological effect, influencing the onset, duration, and intensity of its action openaccessjournals.comnih.gov. Ligand residence time (τ), defined as the reciprocal of the dissociation rate constant (1/koff), quantifies the duration a ligand remains bound to its receptor ucsd.edunih.gov. A longer residence time can lead to more sustained biological effects, even if systemic concentrations of the ligand decrease nih.govucl.ac.uk.

Despite the growing importance of binding kinetics and residence time in pharmacology and chemical biology, specific experimental data regarding the association rate (kon), dissociation rate (koff), or residence time of this compound with its photosynthetic target(s) are not available in the public domain herts.ac.uk. The general understanding of this compound's action as a photosynthesis inhibitor does not extend to detailed kinetic profiles of its interaction with the molecular components responsible for this inhibition. Therefore, no detailed research findings or data tables on this compound's binding kinetics or ligand residence time can be provided based on current accessible information.

Structure Activity Relationship Sar and Computational Studies of Cisanilide Analogs

Impact of Pyrrolidine (B122466) Ring Substitution on Biological Activity

The pyrrolidine ring is a central component of the Cisanilide structure, and substitutions on this ring significantly influence its herbicidal properties.

Conformational Influences of Methyl Group Stereochemistry (cis vs. trans)

The stereochemistry of methyl groups at the 2 and 5 positions of the pyrrolidine ring in pyrrolidinecarboxanilides, including this compound, plays a critical role in determining herbicidal activity. Studies have demonstrated that the cis configuration of methyl groups at these positions leads to increased herbicidal activity. Conversely, the trans configuration of these methyl groups has been observed to reduce or even eliminate the herbicidal activity. researchgate.net this compound itself, known chemically as cis-2,5-dimethyl-1-pyrrolidinecarboxanilide, is noted as one of the most herbicidally active compounds within this series, having undergone extensive field testing. researchgate.net

Table 1: Influence of Methyl Group Stereochemistry on Herbicidal Activity of Pyrrolidinecarboxanilides

Pyrrolidine Ring Methyl Group StereochemistryHerbicidal Activity
cis configuration at 2 and 5 positionsIncreased activity
trans configuration at 2 and 5 positionsReduced or eliminated activity

Effect of Substituent Nature and Position on Herbicidal Efficacy

Beyond the stereochemistry of methyl groups, the general nature of substituents on the pyrrolidine ring can impact herbicidal efficacy. A series of pyrrolidinecarboxanilides and pyrrolidinethiocarboxanilides have been synthesized and evaluated for their herbicidal properties. researchgate.net It was observed that, in general, the thiocarboxanilides (where a sulfur atom replaces an oxygen in the carboxanilide moiety) exhibited less activity compared to their corresponding carboxanilide counterparts. researchgate.net This suggests that the oxygen atom in the carboxanilide linkage is more favorable for optimal herbicidal action. While specific detailed findings on other substituent natures and positions on the pyrrolidine ring of this compound are limited in available literature, general principles for pyrrolidine-containing pesticides suggest that factors like halogenation or the introduction of certain functional groups can modulate activity. ccspublishing.org.cnmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activities. researchgate.netmdpi.commichberk.com This approach allows for the prediction of activity for new compounds and the identification of key molecular features responsible for observed effects. mdpi.commichberk.com

Development of Predictive QSAR Models

While general principles for developing QSAR models involve data collection, selection of molecular descriptors, model building using statistical or machine learning algorithms, and rigorous validation, specific, publicly detailed QSAR models developed exclusively for this compound derivatives are not extensively reported in the readily available scientific literature. mdpi.commichberk.comgoogle.comnih.govnih.gov However, the observed correlation between the Hill reaction inhibition and nitrite (B80452) accumulation for pyrrolidinecarboxanilides, including this compound, suggests a basis for such quantitative analyses, even if formal QSAR models have not been widely published for this specific compound. researchgate.net

Identification of Key Molecular Descriptors for Activity

This compound, an obsolete anilide herbicide, has been primarily recognized for its historical use in turf and cereals as an xylem-mobile photosynthesis inhibitor herts.ac.uk. Publicly available scientific literature indicates a limited extent of study on this compound, with little data available regarding its broader implications, including detailed structure-activity relationship (SAR) and advanced computational studies in the context of drug design or optimization of its analogs herts.ac.uk.

Therefore, detailed research findings and data tables pertaining specifically to the , including molecular docking and molecular dynamics simulations for target binding prediction and optimization, are not extensively documented in the readily accessible scientific literature. The information available predominantly classifies this compound as a pesticide with limited further research beyond its herbicidal properties herts.ac.uk.

While SAR studies generally investigate the relationship between the chemical structure of a molecule and its biological activity to design compounds with improved properties oncodesign-services.comopenaccessjournals.comcollaborativedrug.comnih.gov, and computational approaches like molecular docking and molecular dynamics simulations are widely employed in modern drug discovery to predict ligand-target interactions and evaluate complex stability unipi.itresearchgate.netnih.govijcmas.comdrugdesign.orgresearchgate.nethelsinki.fiscielo.brmdpi.comnih.govmdpi.com, specific applications of these advanced techniques to this compound or its analogs for therapeutic design and optimization are not readily found.

Preclinical Metabolic Fate and Biotransformation Pathways

Mammalian In Vitro Biotransformation Studies

In vitro biotransformation studies in mammalian systems have provided insights into how cisanilide is metabolized. Research using microsomal preparations from rat liver demonstrated that this compound metabolism is mediated by a mixed-function oxidase system. This system requires oxygen (O2) and NADPH as cofactors and is inhibited by carbon monoxide (CO), characteristic features of cytochrome P450 (CYP) enzyme activity. uni.lu

Two major ether-soluble metabolites were identified as primary oxidation products: 2-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilide and 4′-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilide. uni.lu Additionally, crude microsomal preparations formed smaller quantities (less than 10%) of polar metabolites. Approximately 50% of these polar metabolites were identified as glucuronides, as indicated by their hydrolysis with β-glucuronidase. uni.lu

In vitro biotransformation data obtained from isolated liver cells or subcellular fractions, such as microsomes, can be extrapolated to predict metabolism in intact organisms. Mammalian biotransformation pathways frequently involve cytochrome P450 (CYP) enzymes, which are key Phase I metabolizing enzymes responsible for the metabolism of a significant proportion of drugs and xenobiotics. Other enzymes, such as microsomal epoxide hydrolase, can also contribute to the formation of metabolites like dihydrodiols from aromatic compounds. Interestingly, microbial biotransformation systems can often mimic mammalian metabolism due to the presence of evolutionarily related enzyme systems.

Table 2: Identified Mammalian Metabolites of this compound

Metabolite NameType of MetaboliteFormation Pathway
2-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilidePrimary oxidation productMixed-function oxidase system
4′-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilidePrimary oxidation productMixed-function oxidase system
Glucuronide conjugatesConjugated productGlucuronidation of primary oxidation products

Microsomal Metabolism in Rodent Liver Preparations (e.g., rat liver microsomes)

Investigations into the in vitro metabolism of this compound have utilized microsomal preparations from rat liver. Studies involving [phenyl-14C] and [(2,5) pyrrolidine-14C] labeled this compound demonstrated that its microsomal activity is linked to a mixed-function oxidase system. thegoodscentscompany.com This enzymatic system, typically found in liver microsomes, is responsible for the Phase I metabolism of many xenobiotics, including hydroxylation reactions. nih.govgoogleapis.com The use of liver microsomes from various species, including rats, is a standard approach in preclinical drug development to assess metabolic stability and identify metabolites. nih.govgoogle.com

Identification and Characterization of Mammalian Metabolites (e.g., hydroxylated products)

The metabolism of this compound in mammalian systems, including rats, rabbits, guinea pigs, and mice, primarily involves oxidative processes. thegoodscentscompany.com Two significant ether-soluble metabolites were identified as primary oxidation products in rat liver microsomal preparations: 2-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilide and 4′-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilide. thegoodscentscompany.com

In vivo studies across multiple rodent species revealed that the major circulating metabolite was cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide. thegoodscentscompany.com This hydroxylated product subsequently undergoes Phase II metabolism, forming glucuronide and sulphate conjugates, which are more polar and readily excretable. thegoodscentscompany.comgoogleapis.com Hydroxylation is a common Phase I biotransformation, often followed by conjugation reactions to facilitate elimination. googleapis.com

The identified metabolites highlight the importance of hydroxylation as a key biotransformation pathway for this compound in mammals.

Table 1: Key Identified Metabolites of this compound

Metabolite NameType of ReactionConjugation (if applicable)
2-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilideHydroxylationN/A
4′-hydroxy-2,5-dimethyl-1-pyrrolidinecarboxanilideHydroxylationGlucuronide, Sulphate

Cofactor Requirements for Mammalian Oxidative Metabolism (NADPH, O2)

The mixed-function oxidase system responsible for the microsomal metabolism of this compound in rat liver preparations exhibits specific cofactor requirements. thegoodscentscompany.com This activity is dependent on the presence of oxygen (O2) and Nicotinamide Adenine Dinucleotide Phosphate (NADPH). thegoodscentscompany.com Furthermore, this oxidative metabolism was shown to be inhibited by carbon monoxide (CO), which is characteristic of cytochrome P450-mediated reactions. thegoodscentscompany.com

NADPH serves as a crucial reducing agent, providing the high-energy electrons necessary for various anabolic reactions and for protecting against reactive oxygen species. In the context of drug metabolism, NADPH is a vital cofactor for cytochrome P450 enzymes, which are a superfamily of monooxygenases involved in the oxidative biotransformation of a wide array of drugs and agrochemicals, including hydroxylation reactions. nih.gov Oxygen is the terminal electron acceptor in these oxidative processes.

Preclinical Absorption and Systemic Distribution Investigations

Preclinical investigations into the pharmacokinetic properties of this compound have provided data on its absorption and elimination. Absorption refers to the process by which a compound enters the systemic circulation from the site of administration, while distribution describes its movement throughout the body's tissues.

In studies conducted in rodents, this compound demonstrated significant absorption from the gastrointestinal tract. Approximately 95% of the administered compound was absorbed from the gut. thegoodscentscompany.com Following absorption, the compound is subject to metabolism and excretion. Over a three-day period, about 50% of the administered dose was excreted in the urine, and approximately 27% was eliminated via feces. thegoodscentscompany.com This indicates that both renal and fecal routes contribute to the elimination of this compound and its metabolites.

While detailed tissue distribution data for this compound specifically were not extensively reported, the high absorption rate and subsequent excretion patterns provide a general understanding of its systemic disposition in preclinical models. The distribution of compounds throughout the body is influenced by factors such as blood perfusion, tissue binding, regional pH, and cell membrane permeability.

Table 2: Preclinical Absorption and Excretion of this compound in Rodents

ParameterValueTimeframe (if applicable)
Absorption from gut~95%N/A
Excretion via urine~50%Over 3 days
Excretion via faeces~27%Over 3 days

Advanced Research Methodologies Applied to Cisanilide

Application of Isotopic Labeling ([¹⁴C]-Cisanilide) in Metabolic Tracing

Isotopic labeling is a cornerstone technique for tracing the metabolic pathway of a drug candidate like Cisanilide. This methodology involves the synthesis of the compound with one or more of its atoms replaced by a corresponding isotope. For metabolic studies, carbon-14 (B1195169) ([¹⁴C]) is a frequently utilized radioisotope due to its long half-life and presence in the backbone of most organic molecules.

The synthesis of [¹⁴C]-Cisanilide would allow researchers to track the molecule and its metabolites throughout a biological system. Following administration, the presence of the ¹⁴C label enables the detection and quantification of the compound and its derivatives in various biological matrices such as plasma, urine, feces, and tissues. This is typically achieved through techniques like liquid scintillation counting or accelerator mass spectrometry, which offer high sensitivity.

The data obtained from such studies are crucial for constructing a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. By analyzing the distribution of radioactivity over time, researchers can determine the rate and extent of absorption, identify tissues where the drug accumulates, and establish the primary routes of elimination from the body. While specific studies on [¹⁴C]-Cisanilide are not widely available in public literature, the principles of this technique are well-established and would be fundamental to its preclinical and clinical development.

Analytical Techniques for Metabolite Identification and Quantification

Once metabolic tracing with [¹⁴C]-Cisanilide indicates the presence of metabolites, a battery of sophisticated analytical techniques is employed to identify and quantify these new chemical entities.

Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating metabolites from complex biological samples. In the analysis of a compound like this compound and its metabolites, reversed-phase HPLC is a common approach. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and by gradually increasing the non-polar character of the mobile phase (a gradient), compounds are eluted in order of increasing hydrophobicity.

For instance, a typical HPLC method for analyzing anilide compounds might utilize a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of each separated compound is a characteristic property under specific chromatographic conditions and is the first step in its identification.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of the metabolites separated by the chromatographic system. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of a metabolite.

Furthermore, tandem mass spectrometry (MS/MS) is employed for structural elucidation. In this technique, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the metabolite, including the site of metabolic modification on the parent this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is an analytical technique that provides detailed information about the structure and stereochemistry of molecules. While MS can reveal the connectivity of atoms, NMR is often necessary to determine the precise three-dimensional arrangement of atoms in a metabolite, especially when stereoisomers are formed during metabolism.

Molecular Biology and Proteomic Techniques for Target Validation

Identifying the biological target of a compound is a critical step in understanding its mechanism of action. Molecular biology and proteomic techniques offer powerful approaches to validate the intended target of this compound and identify potential off-target interactions.

One common proteomic approach is affinity-based protein profiling. This involves synthesizing a derivative of this compound that is attached to a solid support (like a bead) or contains a reactive group for covalent labeling. When a cell lysate is passed over this "bait," proteins that bind to this compound will be captured. These proteins can then be identified by mass spectrometry.

Another powerful technique is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. The principle is that a protein's melting temperature will shift when it binds to a small molecule like this compound. By comparing the thermal stability of all proteins in a cell in the presence and absence of the compound, its direct targets can be identified.

Molecular biology techniques can then be used to validate these putative targets. For example, gene knockout or knockdown (using CRISPR/Cas9 or RNA interference, respectively) of the identified target protein should, in theory, mimic or abrogate the cellular effects of this compound. Conversely, overexpression of the target protein might enhance the compound's effect.

The following table summarizes the key research methodologies and their applications in the study of a compound like this compound:

Methodology Application Information Gained
Isotopic Labeling ([¹⁴C]) Metabolic TracingADME profile, tissue distribution, routes of excretion.
HPLC Metabolite SeparationSeparation of parent compound and metabolites from biological matrices.
Mass Spectrometry (MS) Structural ElucidationMolecular weight and structure of metabolites.
NMR Spectroscopy Stereochemical Analysis3D structure and stereochemistry of metabolites.
Proteomics Target IdentificationIdentification of direct and off-target protein interactions.
Molecular Biology Target ValidationConfirmation of the biological relevance of identified targets.

Q & A

Q. How to develop a robust protocol for detecting trace this compound metabolites in biological matrices?

  • Methodological Answer : Optimize SPE extraction protocols with isotope-labeled internal standards. Validate using LC-MS/MS with MRM transitions. Assess matrix effects via post-column infusion and quantify limits of detection (LOD) using signal-to-noise ratios .

Guidance for Data Analysis and Reporting

  • Handling Contradictions : Systematically compare experimental conditions (e.g., purity of starting materials, instrumentation calibration) across studies. Use meta-analysis tools to quantify heterogeneity .
  • Reproducibility : Document all parameters (e.g., batch numbers, software versions) in supplementary materials. Share raw data via open-access repositories with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.